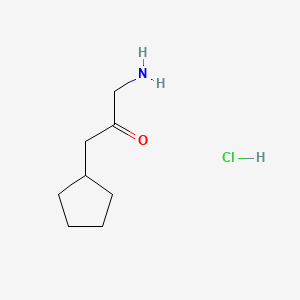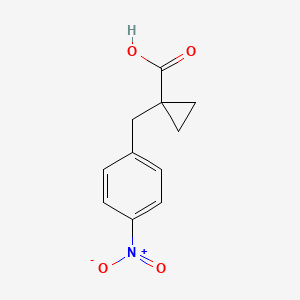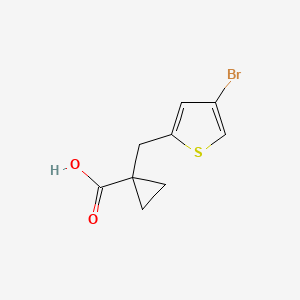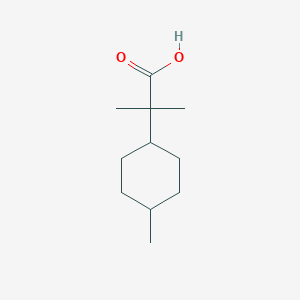![molecular formula C10H13Cl2N3O2 B13541691 2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoicaciddihydrochloride CAS No. 2825005-10-3](/img/structure/B13541691.png)
2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoicaciddihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid dihydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It is characterized by the presence of a pyrrolo[2,3-c]pyridine ring system, which is a fused bicyclic structure containing both pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid dihydrochloride typically involves the construction of the pyrrolo[2,3-c]pyridine core followed by functionalization at specific positions. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone can lead to the formation of the pyrrolo[2,3-c]pyridine ring system. Subsequent functionalization steps, such as amination and carboxylation, can be carried out to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Catalysts and reagents used in the synthesis are often chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may yield compounds with reduced functional groups. Substitution reactions can yield a wide variety of products depending on the nature of the substituents introduced.
Scientific Research Applications
2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid dihydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including its ability to inhibit certain enzymes or receptors. It is of interest in the development of new therapeutic agents.
Medicine: Due to its potential biological activities, the compound is being investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-propionic acid: This compound has a similar structure but with a different arrangement of the pyridine and pyrrole rings.
2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one: This compound has a similar pyrrolo[2,3-c]pyridine core but with different functional groups.
Uniqueness
2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid dihydrochloride is unique due to its specific arrangement of functional groups and its potential biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
2825005-10-3 |
|---|---|
Molecular Formula |
C10H13Cl2N3O2 |
Molecular Weight |
278.13 g/mol |
IUPAC Name |
2-amino-3-(1H-pyrrolo[2,3-c]pyridin-3-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C10H11N3O2.2ClH/c11-8(10(14)15)3-6-4-13-9-5-12-2-1-7(6)9;;/h1-2,4-5,8,13H,3,11H2,(H,14,15);2*1H |
InChI Key |
DAIQGAMZMWSYNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=CN2)CC(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole](/img/structure/B13541624.png)





![N-[2-(2,4-dimethylphenyl)-2,2-difluoroethyl]-5,6-dimethyl-3-[3-(trifluoromethyl)phenoxy]pyridazine-4-carboxamide](/img/structure/B13541656.png)
![rac-tert-butyl 3-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13541658.png)



